molecular formula C12H17NO5 B13067211 Ethyl 6-amino-2,3,4-trimethoxybenzoate

Ethyl 6-amino-2,3,4-trimethoxybenzoate

Cat. No.: B13067211
M. Wt: 255.27 g/mol
InChI Key: WQJHCYMERPBJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-2,3,4-trimethoxybenzoate is an organic compound with the molecular formula C12H17NO5. It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group at the 6th position, and three methoxy groups at the 2nd, 3rd, and 4th positions of the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-2,3,4-trimethoxybenzoate typically involves the esterification of 6-amino-2,3,4-trimethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2,3,4-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Ethyl 6-amino-2,3,4-trimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-amino-2,3,4-trimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-amino-2,3,4-trimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,4,5-trimethoxybenzoate: Similar structure but lacks the amino group at the 6th position.

    Ethyl 3,4,5-trimethoxybenzoate: Similar structure but lacks the amino group and has methoxy groups at different positions.

Uniqueness

Ethyl 6-amino-2,3,4-trimethoxybenzoate is unique due to the presence of the amino group at the 6th position, which can significantly alter its chemical reactivity and biological activity compared to its analogs.

Biological Activity

Ethyl 6-amino-2,3,4-trimethoxybenzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor and antimicrobial activities, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of three methoxy groups and an amino group on a benzoate moiety. Its molecular formula is C13H17N1O5C_{13}H_{17}N_{1}O_{5} with a molecular weight of approximately 291.73 g/mol. The unique structural features contribute to its potential therapeutic applications.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity . In vitro studies have demonstrated its efficacy against various cancer cell lines. The compound's mechanism appears to involve the disruption of microtubule dynamics, similar to well-known antimitotic agents.

Case Study: Antitumor Efficacy

In a study evaluating the antitumor effects of this compound, it was found to inhibit cancer cell growth effectively. The following table summarizes the IC50 values across different cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)1.5
HeLa (Cervical Cancer)2.0
A549 (Lung Cancer)1.8
HCT116 (Colon Cancer)1.2

These results indicate that this compound is potent against multiple types of cancer cells, suggesting its potential as a novel therapeutic agent.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial effects of this compound against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.8 µg/mL

The compound exhibited significant bactericidal activity, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and infection pathways. It is hypothesized that the compound disrupts microtubule formation in cancer cells and inhibits bacterial cell wall synthesis in microbial pathogens.

Properties

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

ethyl 6-amino-2,3,4-trimethoxybenzoate

InChI

InChI=1S/C12H17NO5/c1-5-18-12(14)9-7(13)6-8(15-2)10(16-3)11(9)17-4/h6H,5,13H2,1-4H3

InChI Key

WQJHCYMERPBJPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1N)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.